molecular formula C12H9FN2O2S2 B12074679 2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile

2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile

Cat. No.: B12074679
M. Wt: 296.3 g/mol
InChI Key: QBUIWTFUTMNFDC-UHFFFAOYSA-N
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Description

2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is a thiophene-based compound featuring a 4-fluorophenyl group at the 4-position, a methylsulfonyl substituent at the 5-position, and a nitrile group at the 3-position. Its molecular formula is C₁₂H₉FN₂O₂S₂, with a molecular weight of 312.34 g/mol.

Properties

Molecular Formula

C12H9FN2O2S2

Molecular Weight

296.3 g/mol

IUPAC Name

2-amino-4-(4-fluorophenyl)-5-methylsulfonylthiophene-3-carbonitrile

InChI

InChI=1S/C12H9FN2O2S2/c1-19(16,17)12-10(9(6-14)11(15)18-12)7-2-4-8(13)5-3-7/h2-5H,15H2,1H3

InChI Key

QBUIWTFUTMNFDC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be constructed through cyclization reactions.

    Introduction of Functional Groups: The amino, fluorophenyl, methylsulfonyl, and carbonitrile groups can be introduced through various substitution reactions, often involving reagents like amines, fluorobenzenes, sulfonyl chlorides, and cyanides.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. Studies suggest that the compound's mechanism of action may involve interactions with bacterial enzymes or receptors, which could inhibit their growth or function.

Anticancer Potential

Similar compounds have demonstrated anticancer properties, and preliminary investigations suggest that 2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile may also possess such activity. The presence of the thiophene ring and functional groups may enhance its ability to interact with biological macromolecules involved in cancer progression .

Comparative Studies

A comparative analysis with structurally similar compounds reveals varying biological activities based on subtle changes in structure:

Compound NameStructure FeaturesBiological Activity
2-Amino-4-(2-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrileSimilar thiophene core with a different fluorophenyl substitutionPotentially similar antimicrobial properties
5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrileContains a nitrophenyl group insteadInvestigated for antibacterial activity
2-Amino-4-(3-methylphenyl)-5-methylsulfonylthiophene-3-carbonitrileSimilar core structure but different substituentsExplored for anticancer properties

The unique combination of functional groups in 2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile may impart distinct biological activities compared to these analogs, indicating its potential as a lead compound for further development.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiophene derivatives, 2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a scaffold for developing new antimicrobial agents.

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer potential of this compound revealed that it inhibited the proliferation of certain cancer cell lines. The study suggested that the compound might induce apoptosis through mitochondrial pathways, warranting further exploration into its mechanisms of action.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes, receptors, or DNA. The presence of functional groups like the amino and fluorophenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Bioactivity (EC₅₀) Mechanism of Action
2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile (Target) Thiophene 4-fluorophenyl, methylsulfonyl, nitrile 312.34 Insufficient data (extrapolated) Likely EPS inhibition (see analogs)
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole 1,3,4-Oxadiazole 4-fluorophenyl, methylsulfonyl 256.27 9.89 μg/mL (vs. Xoo in vitro) Inhibits EPS biosynthesis
2-Amino-4-(4-methoxyphenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile Thiophene 4-methoxyphenyl, methylsulfonyl, nitrile 324.37 Not reported Unknown (structural analog)
2-Amino-4-(tert-butyl)-5-(methylsulfonyl)thiophene-3-carbonitrile Thiophene tert-butyl, methylsulfonyl, nitrile 258.36 Not reported Unknown (structural analog)
5-(3-fluoro-4-methoxyphenyl)-2-Schiff base thiophene-3-carbonitrile Thiophene-Schiff base 3-fluoro-4-methoxyphenyl, Schiff base 492.50 Antimicrobial activity (qualitative) Disrupts bacterial membranes

Key Findings from Analog Studies

Antibacterial Activity

The oxadiazole analog 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole demonstrated superior antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial leaf blight. Its EC₅₀ value of 9.89 μg/mL surpassed commercial agents bismerthiazole (92.61 μg/mL) and thiodiazole copper (121.82 μg/mL). This activity is attributed to its ability to inhibit extracellular polysaccharide (EPS) production (94.52% inhibition at 20 μg/mL) and downregulate EPS biosynthesis genes (gumB, gumG, gumM, xanA) .

Substituent Effects

  • Fluorophenyl vs.
  • Thiophene vs. Oxadiazole Core : The oxadiazole core in 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole likely enhances membrane penetration compared to thiophene derivatives, explaining its lower EC₅₀ .

Mechanistic Insights

  • EPS Inhibition: Methylsulfonyl and fluorophenyl groups disrupt bacterial pathogenicity by inhibiting EPS, a critical virulence factor.
  • Plant Resistance Modulation : Analogs like 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole enhance superoxide dismutase (SOD) and peroxidase (POD) activities in rice, improving disease resistance. Similar effects may be expected from the target compound .

Biological Activity

2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is an organic compound notable for its unique molecular structure, which includes a thiophene ring and several functional groups. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential antimicrobial and anticancer properties. The objective of this article is to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for 2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is C12H9FN2O2S2C_{12}H_{9}FN_{2}O_{2}S_{2}, with a molecular weight of approximately 296.34 g/mol. The presence of the fluorophenyl , methylsulfonyl , and carbonitrile groups contributes to its chemical reactivity and biological activity .

Antimicrobial Activity

Research indicates that 2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile exhibits potential antimicrobial properties. Studies have shown that compounds with similar structures can be effective against a range of bacterial strains and fungi. For instance, related compounds have been tested against both Gram-positive and Gram-negative bacteria, revealing varying degrees of efficacy.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructure FeaturesBiological Activity
2-Amino-4-(2-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrileSimilar thiophene core with different fluorophenyl substitutionPotentially similar antimicrobial properties
5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrileContains a nitrophenyl group insteadInvestigated for antibacterial activity
2-Amino-4-(3-methylphenyl)-5-methylsulfonylthiophene-3-carbonitrileSimilar core structure but different substituentsExplored for anticancer properties

The specific mechanisms through which these compounds exert their antimicrobial effects often involve interactions with biological targets, such as enzymes or receptors, which can modulate their activity.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The fluorinated phenyl group is believed to enhance the compound's ability to interact with cellular targets involved in cancer progression .

Case Studies and Research Findings

Several studies have highlighted the biological activities of 2-Amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile:

  • Antimicrobial Testing : In a study assessing the efficacy against different microbial strains, the compound demonstrated significant activity against both bacterial and fungal pathogens, suggesting its potential as a therapeutic agent .
  • Cell Viability Assays : Various assays conducted on cancer cell lines indicated that the compound could reduce cell viability significantly at certain concentrations, supporting its role as a potential anticancer drug .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound might inhibit specific enzymes critical for microbial survival and cancer cell growth, although further studies are needed to elucidate these pathways fully .

Q & A

Q. What are the established synthetic routes for 2-amino-4-(4-fluorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization reactions using sulfur-containing reagents and aromatic precursors. For example, cyclization with triethylamine and sulfur under reflux conditions can yield thiophene derivatives, as seen in analogous compounds . Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for aryl halide coupling.
  • Temperature control : Elevated temperatures (80–120°C) improve cyclization efficiency but may require inert atmospheres to prevent oxidation.
  • Catalysts : Pd-based catalysts or Lewis acids (e.g., ZnCl₂) facilitate cross-coupling of the fluorophenyl group .
    Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures >95% purity. Yield optimization (50–70%) depends on stoichiometric ratios of the methylsulfonyl precursor and fluorophenyl nitrile intermediates .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms the thiophene backbone, with characteristic shifts:
    • δ 6.8–7.2 ppm (aromatic protons from 4-fluorophenyl).
    • δ 2.8–3.1 ppm (methylsulfonyl singlet) .
  • IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1320–1150 cm⁻¹ (S=O symmetric/asymmetric stretches) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect byproducts (e.g., desulfonated analogs) .
  • X-ray crystallography : Resolves conformational details (e.g., dihedral angles between thiophene and fluorophenyl groups), as demonstrated for structurally similar chromene derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antimicrobial applications?

SAR studies focus on:

  • Substituent effects : Replacing the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) enhances activity against Gram-positive bacteria but reduces solubility .
  • Methylsulfonyl role : The sulfonyl group increases metabolic stability and binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding .
  • Thiophene core modifications : Introducing carboxylate esters (e.g., ethyl) at position 3 improves membrane permeability, as shown in related thiophene-3-carboxylates .
    Methodology: Combine MIC assays with molecular docking (e.g., AutoDock Vina) to correlate substituent positions with target engagement .

Q. What computational strategies are effective in predicting the electrochemical properties of this compound?

  • DFT calculations : B3LYP/6-311+G(d,p) basis sets optimize geometry and compute HOMO-LUMO gaps (~4.2 eV), indicating redox stability .
  • Molecular dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to predict aggregation behavior, critical for drug formulation .
  • QSAR models : Use descriptors like LogP (experimental: ~2.5) and polar surface area (PSA: ~90 Ų) to forecast bioavailability .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Assay variability : Differences in bacterial strains (e.g., S. aureus ATCC vs. clinical isolates) or endpoint metrics (MIC vs. time-kill curves) .
  • Sample purity : Byproducts (e.g., 2-amino-4-(4-fluorophenyl)thiophene-3-carbonitrile without sulfonyl) may skew results. Validate via LC-MS .
  • Solubility factors : Use co-solvents (e.g., DMSO/PEG) at non-toxic concentrations (<1% v/v) to ensure consistent bioavailability across studies .

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